

Application Notes and Protocols: Preparation of Cell Culture Media Using Tricine

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Tricine*

Cat. No.: *B1662993*

[Get Quote](#)

Audience: Researchers, scientists, and drug development professionals.

Introduction

Tricine, chemically known as N-[Tris(hydroxymethyl)methyl]glycine, is a zwitterionic biological buffer that has found significant application in biochemistry and cell culture.^[1] As one of the "Good's buffers" developed in 1966, it is valued for its ability to maintain a stable pH in biological systems.^[1] In cell culture, maintaining a stable physiological pH, typically between 7.2 and 7.4, is critical for cell growth, metabolism, and overall viability.^{[1][2]} **Tricine**'s buffering capacity in the slightly alkaline range makes it a suitable choice for various cell culture applications.

Key Applications and Advantages of **Tricine** in Cell Culture:

- pH Stability: **Tricine** has a pKa of approximately 8.1 at 25°C, providing a stable pH environment within its effective buffering range of 7.4 to 8.8.
- Low Toxicity: At concentrations typically used in cell culture, **Tricine** is considered non-toxic to cells, making it suitable for long-term experiments.
- Mycoplasma Inhibition: Studies have shown that **Tricine** can inhibit the unintended growth of mycoplasma in animal tissue cultures.

- Reduced Metal Chelation: While it can form complexes with some metal ions, its interactions are often predictable, which can be an advantage in certain media formulations.
- Bacterial Culture: In addition to animal cell culture, **Tricine** is used in bacterial culture media to prevent the precipitation of iron salts.

Quantitative Data: Comparison of Common Biological Buffers

Choosing the appropriate buffer is crucial for experimental success. The following table provides a comparison of **Tricine** with HEPES, another widely used zwitterionic buffer in cell culture.

Property	Tricine	HEPES
Chemical Name	N-[Tris(hydroxymethyl)methyl]glycine	4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid
pKa (at 25°C)	~8.1	~7.5
Effective Buffering pH Range	7.4 - 8.8	6.8 - 8.2
Molecular Weight	179.2 g/mol	238.3 g/mol
Typical Concentration	10-25 mM	10-25 mM
Temperature Dependence of pKa	High	Low
Metal Ion Interaction	Can form complexes with Mg, Ca, Cu, etc.	Negligible
Potential Cytotoxicity	Low at typical concentrations.	Low, but can occur at high concentrations (>40-50 mM).

Experimental Protocols

Protocol 1: Preparation of 1 M Tricine Stock Solution (pH 8.0)

This protocol describes the preparation of a sterile 1 M stock solution of **Tricine**, which can be used to supplement cell culture media.

Materials:

- **Tricine** powder (Molecular Weight: 179.2 g/mol)
- 10 N Sodium Hydroxide (NaOH)
- Deionized water (dH₂O)
- Sterile container (e.g., glass bottle)
- Stir plate and magnetic stir bar
- pH meter
- 0.22 µm sterile filter

Procedure:

- In a suitable container, add approximately 800 mL of dH₂O.
- Weigh out 179.17 g of **Tricine** powder and add it to the water.
- Place the container on a stir plate and stir until the powder is completely dissolved.
- Calibrate the pH meter.
- Slowly add 10 N NaOH to the solution to adjust the pH to 8.0. Use a burette or pipette for precise addition as the pH nears the target.
- Once the desired pH is reached, transfer the solution to a graduated cylinder and add dH₂O to bring the final volume to 1 L.

- Sterilize the 1 M **Tricine** stock solution by passing it through a 0.22 μ m filter into a sterile bottle.
- Store the sterile stock solution at room temperature.

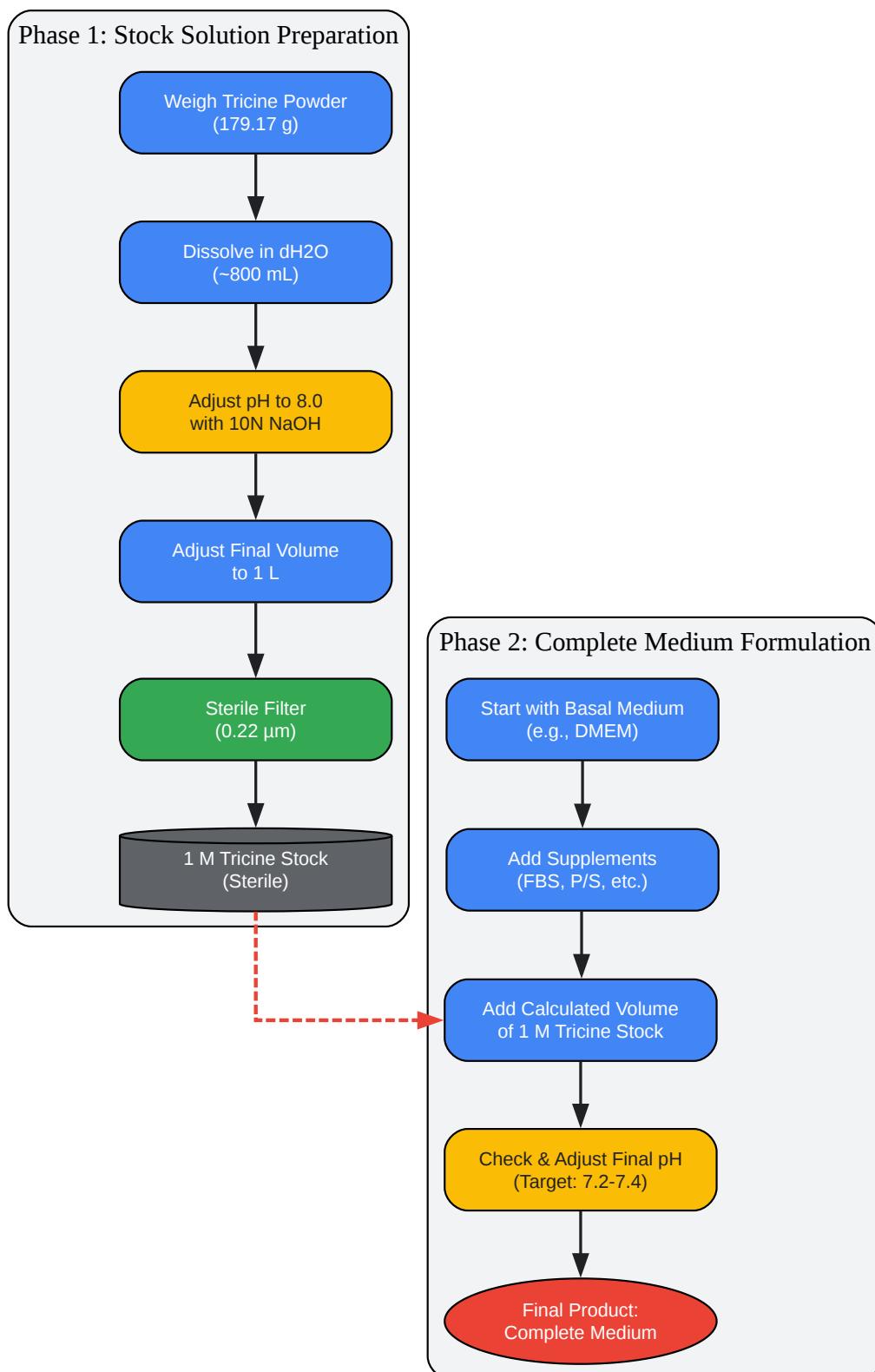
Protocol 2: Supplementing Basal Medium with Tricine

This protocol provides a general workflow for adding the sterile **Tricine** stock solution to a basal cell culture medium (e.g., DMEM, RPMI-1640).

Materials:

- Basal cell culture medium (liquid or powdered)
- Sterile 1 M **Tricine** stock solution (from Protocol 1)
- Fetal Bovine Serum (FBS), Penicillin-Streptomycin, L-Glutamine, and other required supplements
- Sterile graduated cylinders and pipettes
- Sterile storage bottles
- Biological safety cabinet

Procedure:


- Determine Final Concentration: Decide on the final desired concentration of **Tricine** in the medium. A common range is 10-25 mM.
- Calculate Required Volume: Use the formula $C_1V_1 = C_2V_2$ to calculate the volume of the 1 M **Tricine** stock needed.
 - C_1 = Concentration of stock solution (1 M or 1000 mM)
 - V_1 = Volume of stock solution to be determined
 - C_2 = Desired final concentration (e.g., 20 mM)

- V_2 = Final volume of the medium (e.g., 500 mL)
- Example: For a 20 mM final concentration in 500 mL of media: $(1000 \text{ mM})(V_1) = (20 \text{ mM})(500 \text{ mL})$ $V_1 = 10 \text{ mL}$ of 1 M **Tricine** stock.
- Aseptic Preparation: Perform all subsequent steps in a biological safety cabinet.
- Combine Components:
 - To a sterile container, add the basal medium.
 - Add the calculated volume (e.g., 10 mL) of the 1 M **Tricine** stock solution.
 - Add other supplements such as FBS (e.g., 50 mL for 10% final concentration), Penicillin-Streptomycin (e.g., 5 mL for 1% final concentration), etc.
 - If starting from a powdered medium, first dissolve the powder in the appropriate volume of cell culture grade water, then add **Tricine** and other supplements before adjusting the final volume.
- Final pH Adjustment (if necessary): After adding all components, check the pH of the complete medium. If necessary, adjust to the desired physiological pH (typically 7.2-7.4) using sterile 1 N NaOH or 1 N HCl.
- Final Sterilization (if prepared from powder): If the medium was prepared from powder and non-sterile components, it must be sterilized using a 0.22 µm vacuum filtration system.
- Storage: Store the final **Tricine**-buffered cell culture medium at 2-8°C, protected from light.

Visualizations

Workflow for Preparing Tricine-Buffered Cell Culture Medium

The following diagram illustrates the step-by-step process for creating a complete, sterile cell culture medium supplemented with **Tricine**.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Can Tricine be used in cell culture? - Blog [hbynm.com]
- 2. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [Application Notes and Protocols: Preparation of Cell Culture Media Using Tricine]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1662993#how-to-prepare-cell-culture-media-using-tricine>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com